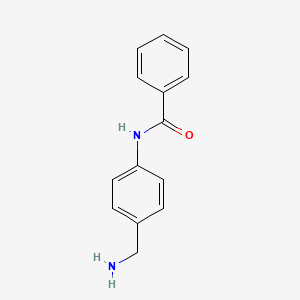
N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that contains both chlorine and amide functional groups.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been reported to induce cell cycle arrest and apoptosis, which are mechanisms that contribute to its antitumor activity. Moreover, it has been shown to inhibit the migration and invasion of cancer cells, which are processes that are involved in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide in lab experiments is its high purity and yield. This makes it a reliable and reproducible tool for studying its various applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide. One of the areas of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of new synthetic methods for N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide may lead to the discovery of new derivatives with improved properties and applications.
Conclusion
In conclusion, N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide is a chemical compound that has shown promising applications in various fields, including medicinal chemistry and bioimaging. Its synthesis method is reliable and yields high purity and yield. Its mechanism of action involves the inhibition of DNA synthesis, which leads to cell death. N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide has various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. Its potential use as a therapeutic agent and the development of new synthetic methods are future directions for its study.
Métodos De Síntesis
The synthesis of N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide involves the reaction of 4,6-dimethylpyrimidine-5-carboxylic acid with thionyl chloride followed by the addition of chloroacetyl chloride. The reaction mixture is then heated to reflux, and the resulting product is purified by recrystallization. This method has been reported to yield high purity and yield of N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide.
Aplicaciones Científicas De Investigación
N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its antitumor, antiviral, and antibacterial activities. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has shown promising antiviral activity against the hepatitis B virus and the human immunodeficiency virus.
In addition, N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide has been studied for its potential use as a fluorescent probe in bioimaging. This compound has been shown to selectively stain mitochondria in live cells, making it a useful tool for studying mitochondrial function and dynamics.
Propiedades
IUPAC Name |
2-chloro-N-(4,6-dimethylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5-8(12-7(13)3-9)6(2)11-4-10-5/h4H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOREPKFJPVPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)

![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)

![({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)